triptocallic acid D
triptocallic acid D
Triptocallic acid D is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from Tripterygium wilfordii and Tripterygium hypoglaucum. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an oleanane.
triptocallic acid D is a natural product found in Tripterygium wilfordii, Maytenus, and Tripterygium hypoglaucum with data available.
triptocallic acid D is a natural product found in Tripterygium wilfordii, Maytenus, and Tripterygium hypoglaucum with data available.
Brand Name:
Vulcanchem
CAS No.:
201534-09-0
VCID:
VC0106034
InChI:
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Molecular Formula:
C30H48O4
Molecular Weight:
472.71
triptocallic acid D
CAS No.: 201534-09-0
Cat. No.: VC0106034
Molecular Formula: C30H48O4
Molecular Weight: 472.71
* For research use only. Not for human or veterinary use.
Specification
| Description | Triptocallic acid D is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from Tripterygium wilfordii and Tripterygium hypoglaucum. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an oleanane. triptocallic acid D is a natural product found in Tripterygium wilfordii, Maytenus, and Tripterygium hypoglaucum with data available. |
|---|---|
| CAS No. | 201534-09-0 |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.71 |
| IUPAC Name | (2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | JTBGJQZJEYVBJZ-SXKKXCELSA-N |
| SMILES | CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
| Appearance | Powder |
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